molecular formula C18H14N2O4S B2796076 Ethyl 2-(3-nitrophenyl)-4-phenylthiazole-5-carboxylate CAS No. 1965304-92-0

Ethyl 2-(3-nitrophenyl)-4-phenylthiazole-5-carboxylate

Cat. No.: B2796076
CAS No.: 1965304-92-0
M. Wt: 354.38
InChI Key: QVTFOJXMZBQREU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-nitrophenyl)-4-phenylthiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

The synthesis of Ethyl 2-(3-nitrophenyl)-4-phenylthiazole-5-carboxylate typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile .

Chemical Reactions Analysis

Ethyl 2-(3-nitrophenyl)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(3-nitrophenyl)-4-phenylthiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-nitrophenyl)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiazole ring can also interact with enzymes, inhibiting their activity and leading to anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 2-(3-nitrophenyl)-4-phenylthiazole-5-carboxylate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 2-(3-nitrophenyl)-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c1-2-24-18(21)16-15(12-7-4-3-5-8-12)19-17(25-16)13-9-6-10-14(11-13)20(22)23/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTFOJXMZBQREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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